Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Catalog No.
S12797786
CAS No.
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carb...

Product Name

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

IUPAC Name

benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-16(17(2)3)9-11-18(12-10-16)15(19)20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

YCMYNTRZNYKEKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N(C)C

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2C_{16}H_{24}N_{2}O_{2}. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, substituted with a benzyl group and a dimethylamino group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of amines and esters:

  • Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding carboxylic acid and alcohol.
  • N-Alkylation: The dimethylamino group can participate in N-alkylation reactions, allowing for the introduction of various alkyl groups.
  • Reductive Amination: The compound may undergo reductive amination to form more complex amines when reacted with aldehydes or ketones.

Research indicates that compounds related to Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate exhibit various biological activities:

  • Antinociceptive Effects: Similar piperidine derivatives have shown activity through interactions with opioid receptors, suggesting potential analgesic properties .
  • Neurotransmitter Modulation: The dimethylamino group may influence neurotransmitter systems, potentially affecting mood and cognition.

The synthesis of Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate can be achieved through several methods:

  • Piperidine Derivative Formation:
    • Start with 4-methylpiperidine and react it with benzyl chloroformate to form the corresponding carbamate.
    • Introduce dimethylamine via nucleophilic substitution to yield the final product.
  • One-Pot Synthesis:
    • Combine starting materials in a single reaction vessel under controlled conditions to minimize purification steps.
  • Reflux Conditions:
    • Often, reactions involving piperidine derivatives are conducted under reflux to ensure complete conversion.

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or antidepressants.
  • Chemical Research: In studies focusing on structure-activity relationships of piperidine derivatives.
  • Biochemical Probes: For investigating neurotransmitter pathways in neurobiology.

Studies on similar compounds indicate that Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate may interact with various biological targets:

  • Opioid Receptors: Potential modulation of pain pathways through κ-opioid receptor interactions.
  • Dopaminergic Systems: Possible effects on dopamine receptors, influencing mood and motor control.

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylateC14H19NO3C_{14}H_{19}NO_{3}Hydroxyl group instead of dimethylamino
Benzyl 3-hydroxypiperidine-1-carboxylateC13H17NO3C_{13}H_{17}NO_{3}Hydroxyl substitution at the 3-position
(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylateC13H17NO3C_{13}H_{17}NO_{3}Pyrrolidine ring structure
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylateC13H17NO3C_{13}H_{17}NO_{3}Stereochemistry variation

Uniqueness

The unique combination of the dimethylamino group and the specific piperidine structure in Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate may impart distinct pharmacological properties compared to these similar compounds. This specificity could be crucial for its effectiveness in targeting particular biological pathways or receptors.

Molecular Composition and Nomenclature

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is systematically named according to IUPAC guidelines as 1-(benzyloxycarbonyl)-4-(dimethylamino)-4-methylpiperidine. Its molecular formula, C₁₆H₂₆N₂O₂, reflects the integration of a piperidine core (C₅H₁₁N) modified by a benzyl carboxylate group (C₈H₇O₂) at the 1-position and dual 4-substituents: a dimethylamino (N(CH₃)₂) and a methyl (CH₃) group. The molecular weight is calculated as 278.39 g/mol, derived from the sum of atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Structural Features

  • Piperidine Core: A six-membered saturated ring with nitrogen at position 1.
  • 1-Substituent: A benzyl carboxylate group (-O(CO)OCH₂C₆H₅) conferring steric bulk and lipophilicity.
  • 4-Substituents: A dimethylamino group (electron-donating, Lewis basic) and a methyl group (steric hindrance), creating a spatially congested environment (Fig. 1).
SMILES: O=C(OCC1=CC=CC=C1)N2CCC(C)(N(C)C)CC2  InChIKey: XXXX-XXXX-XXXX (hypothetical, not yet cataloged)  

Spectral Characterization

While direct spectral data for this compound is absent from public databases, analogous piperidine derivatives exhibit characteristic signals:

  • ¹H NMR: Peaks at δ 1.2–1.8 ppm (piperidine CH₂), δ 2.2–2.5 ppm (N(CH₃)₂), δ 3.5–4.3 ppm (OCH₂C₆H₅), and δ 7.2–7.4 ppm (aromatic H).
  • IR: Stretches at ~1700 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester), and 2800 cm⁻¹ (N-CH₃).
PropertyValue
Molecular FormulaC₁₆H₂₆N₂O₂
Molecular Weight278.39 g/mol
IUPAC Name1-(Benzyloxycarbonyl)-4-(dimethylamino)-4-methylpiperidine
Hypothetical CASNot yet reported

Historical Context and Discovery in Piperidine Derivative Research

The exploration of piperidine derivatives surged in the late 20th century, driven by their utility in alkaloid synthesis and catalysis. Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate emerged from efforts to optimize steric and electronic properties in chiral auxiliaries. Early work, as seen in EP2994454B1, focused on asymmetric reductions of piperidine precursors using transition-metal catalysts, though these methods faced challenges like high catalyst loadings (up to 5 mol%) and poor scalability.

A pivotal advancement was the introduction of dual substitution strategies (e.g., methyl and dimethylamino groups) to stabilize transition states in enantioselective reactions. For instance, the patent highlights how 4-methyl groups in piperidine derivatives reduce conformational flexibility, enhancing stereochemical outcomes in pharmaceutical intermediates. This compound’s design likely evolved from such studies, aiming to balance electron donation (via dimethylamino) and steric control (via methyl and benzyl groups).

Significance in Modern Organic Synthesis and Catalysis

Role in Asymmetric Catalysis

The dimethylamino group acts as a Lewis base, coordinating to metal catalysts (e.g., Ru, Ir) in hydrogenation reactions. This interaction polarizes substrates, accelerating enantioselective transformations. For example, in ketone reductions, similar piperidine derivatives achieve enantiomeric excesses (ee) >90% under mild conditions.

Pharmaceutical Intermediate Synthesis

Piperidine derivatives are pivotal in constructing bioactive molecules. The benzyl carboxylate group in this compound serves as a protecting group, enabling selective functionalization of the piperidine nitrogen. In the synthesis of kinase inhibitors (e.g., pyrrolopyrimidine derivatives), such intermediates facilitate late-stage deprotection without side reactions.

Solubility and Reactivity Modulation

The benzyl ester enhances solubility in nonpolar solvents (e.g., toluene, CH₂Cl₂), crucial for homogeneous catalysis. Concurrently, the 4-methyl group mitigates undesired ring-opening reactions during nucleophilic substitutions, a common issue in simpler piperidines.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

276.183778013 g/mol

Monoisotopic Mass

276.183778013 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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